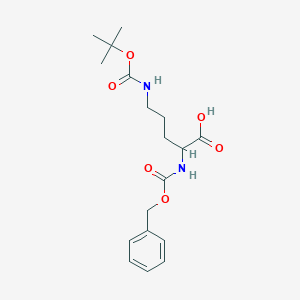

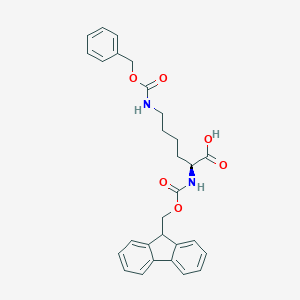

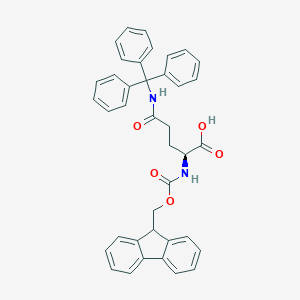

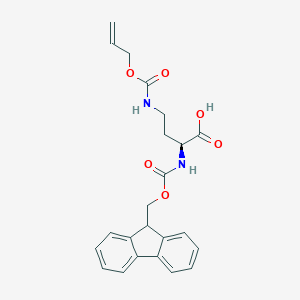

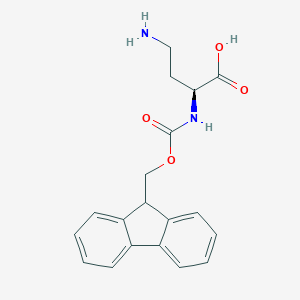

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has an amide group (CONH2), which is a common functional group in biochemistry and structural biology, and two amino groups (NH2), which are basic in nature. The methoxy group (OCH3) is a common ether group in organic chemistry.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the fluorene derivative, the introduction of the methoxy group, and the attachment of the amino groups. However, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the fluorene ring. The exact structure would depend on the positions of these groups on the ring.Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the functional groups. The amide and amino groups could participate in acid-base reactions, while the methoxy group could be involved in ether cleavage reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of polar groups like the amide and amino groups could increase the compound’s solubility in polar solvents.科学的研究の応用

Synthesis and Chemical Applications

- The compound is utilized in the synthesis of N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol, leading to enantiomerically pure products in high yield (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

- It is also used in developing new linkers for solid-phase synthesis, demonstrating higher acid stability compared to standard resins and enabling the synthesis of compounds with high yield and purity (Bleicher, Lutz, & Wuethrich, 2000).

- The compound contributes to the advancement of α-amino acid synthesis through its use in nucleophilic ring opening reactions (Seebach, Häner, & Vettiger, 1987).

Applications in Peptide and Amino Acid Research

- It facilitates the preparation of N-Fmoc-protected β2-homoamino acids, essential for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

- The compound is pivotal in forming self-assembled structures by Fmoc-modified aliphatic amino acids, paving the way for novel self-assembled architectures (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Biochemical and Nanotechnology Applications

- It is used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, allowing for the efficient synthesis of varied oligomer lengths (Gregar & Gervay-Hague, 2004).

- The compound is instrumental in producing enzyme-activated surfactants for carbon nanotube dispersion, indicating its potential in nanotechnology applications (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).

Safety And Hazards

As with any chemical compound, handling “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.

将来の方向性

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be used in the development of new pharmaceuticals or materials, but this would require further research.

Please note that this is a general analysis based on the limited information available and the exact details could vary depending on the specific compound and context. For a detailed and accurate analysis, please refer to scientific literature or consult with a chemistry professional.

特性

IUPAC Name |

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDRDGKSMGGBDI-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427160 |

Source

|

| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-dab-oh | |

CAS RN |

161420-87-7 |

Source

|

| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。